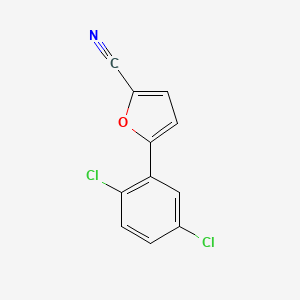

5-(2,5-Dichlorophenyl)furan-2-carbonitrile

Description

Significance of Furan (B31954) Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in a wide array of natural products and synthetic drugs underscores its importance. The furan nucleus is recognized for its ability to engage in various non-covalent interactions with biological macromolecules, thereby modulating their function.

Key attributes of the furan scaffold include:

Bioisosteric Replacement: The furan ring is often employed as a bioisostere for other aromatic systems, such as benzene (B151609) or thiophene (B33073), to fine-tune the physicochemical properties of a drug candidate, including its solubility, metabolic stability, and toxicity profile.

Diverse Biological Activities: Furan derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This versatility makes them attractive starting points for drug discovery programs.

Synthetic Tractability: The furan ring can be readily synthesized and functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Below is a table highlighting some notable furan-containing drugs and their therapeutic applications:

| Drug Name | Therapeutic Class |

| Nitrofurantoin | Antibacterial |

| Ranolazine | Antianginal |

| Furosemide | Diuretic |

Role of Aryl and Haloaryl Substituents in Modulating Bioactivity of Furan Derivatives

The attachment of aryl groups, particularly those bearing halogen substituents, to the furan core can profoundly influence the biological activity of the resulting molecule. The 2,5-dichlorophenyl group in 5-(2,5-Dichlorophenyl)furan-2-carbonitrile is a critical determinant of its potential pharmacological profile.

Halogen atoms, such as chlorine, can modulate a molecule's properties in several ways:

Lipophilicity: The presence of chlorine atoms generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach its biological target.

Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.

Electronic Effects: The electron-withdrawing nature of chlorine can alter the electron distribution within the molecule, influencing its binding affinity to target proteins.

Steric Influence: The size of the chlorine atoms can provide steric bulk, which may lead to selective interactions with specific biological targets.

Research on various heterocyclic compounds has shown that the number and position of halogen substituents on an aryl ring can dramatically impact bioactivity. The 2,5-dichloro substitution pattern, as seen in the target compound, creates a specific electronic and steric environment that can be crucial for its biological interactions.

Importance of the Nitrile Functional Group in Chemical Transformations and Biological Interactions

The nitrile (or cyano) group (-C≡N) is a versatile functional group that plays a significant role in both synthetic chemistry and medicinal chemistry. Its inclusion in this compound adds another layer of chemical and biological potential.

In chemical synthesis, the nitrile group is a valuable precursor for a variety of other functional groups, including:

Amines

Carboxylic acids

Amides

Tetrazoles

This synthetic versatility allows for the further elaboration of the this compound scaffold to generate a library of related compounds for biological screening.

From a medicinal chemistry perspective, the nitrile group can contribute to a molecule's bioactivity through several mechanisms:

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets.

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.

Bioisosterism: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.

Contextualization of this compound within Dichlorophenyl-Substituted Furan Systems

The compound this compound belongs to the broader class of dichlorophenyl-substituted furan systems. Research into this class of compounds is often driven by the desire to understand how the interplay between the furan core and the dichlorinated phenyl ring influences biological activity. While specific research on this compound is not extensively documented in publicly available literature, studies on structurally related compounds provide valuable insights. For instance, various dichlorophenyl-substituted heterocycles have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The specific substitution pattern of the chlorine atoms on the phenyl ring is often a key determinant of the observed biological effects.

The table below provides the chemical identifiers for this compound. chemscene.com

| Identifier | Value |

| CAS Number | 480439-32-5 |

| Molecular Formula | C₁₁H₅Cl₂NO |

| Molecular Weight | 238.07 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dichlorophenyl)furan-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2NO/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXTWKJPURGJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Chemical Transformations of the 5 2,5 Dichlorophenyl Furan 2 Carbonitrile Scaffold

Chemical Transformations of the Furan (B31954) Ring System

The furan ring is a versatile component in organic synthesis, capable of acting as a diene in cycloaddition reactions, undergoing electrophilic substitution, and being transformed through oxidation or reduction. baranlab.orgresearchgate.net The substitution pattern of 5-(2,5-Dichlorophenyl)furan-2-carbonitrile, with substituents at the 2- and 5-positions, significantly influences the regioselectivity of these transformations.

The furan ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. Generally, this substitution occurs preferentially at the C2 (α) position, which is more reactive than the C3 (β) position due to the greater stabilization of the cationic intermediate. quora.commsu.edureddit.commatanginicollege.ac.in In the case of this compound, both α-positions (C2 and C5) are already substituted. Therefore, electrophilic attack would be directed to the less reactive C3 or C4 positions. However, the presence of the electron-withdrawing nitrile and dichlorophenyl groups is expected to deactivate the furan ring towards electrophilic substitution compared to unsubstituted furan. st-andrews.ac.uk

Nucleophilic substitution on an unsubstituted furan ring is generally unfavorable. However, the presence of strong electron-withdrawing groups can facilitate such reactions. edurev.in For 2-halofurans, particularly those with an activating group, nucleophilic displacement can occur under forcing conditions, such as high temperatures with nucleophiles like piperidine. edurev.in

| Reaction Type | Reagents and Conditions | Predicted Outcome | Notes |

|---|---|---|---|

| Electrophilic Substitution (e.g., Nitration) | Mild nitrating agents (e.g., Acetyl nitrate) | Substitution at C3 or C4 position | Ring is deactivated; harsh conditions may lead to degradation. |

| Nucleophilic Substitution | Requires prior halogenation at C3/C4, followed by a strong nucleophile (e.g., alkoxide) | Displacement of the halogen | Reaction is difficult without strong activation. |

The oxidation of the furan ring can lead to a variety of products, depending on the oxidant and reaction conditions. This transformation is a powerful tool in synthesis, as the furan can serve as a masked 1,4-dicarbonyl compound. researchgate.net Common oxidation reactions involve reagents like bromine in methanol, which can lead to the formation of 2,5-dimethoxy-2,5-dihydrofuran (B146672) derivatives via an addition mechanism characteristic of 1,3-dienes. matanginicollege.ac.in Oxidative ring cleavage can yield butenedioic acids or their derivatives. More complex oxidations, such as the Achmatowicz reaction, typically apply to furfuryl alcohols, converting them into dihydropyranones. researchgate.net For 2,5-diaryl furans, oxidation using singlet oxygen can generate an intermediate endoperoxide, which can then be converted to the corresponding 1,4-dicarbonyl compound. nih.govchemrxiv.org

| Oxidizing Agent | Conditions | Potential Product Class |

|---|---|---|

| Singlet Oxygen (¹O₂) | Photosensitizer (e.g., Rose Bengal), light | Endoperoxide, leading to a 1,4-dicarbonyl compound |

| Peroxy acids (e.g., m-CPBA) | Inert solvent | Ring-opened products or epoxides |

| Bromine in Methanol | Low temperature | Dihydro-dimethoxyfuran derivatives |

The furan ring can be reduced to yield dihydrofuran and tetrahydrofuran (B95107) derivatives. Catalytic hydrogenation is a common method for achieving this transformation. The reduction of furans can sometimes be challenging to control, potentially leading to complete saturation (tetrahydrofuran) or ring opening. However, specific reagents and conditions have been developed for the partial reduction to dihydrofurans. For instance, the reduction of furan compounds using lithium and a proton source like bis(methoxyethyl)amine (BMEA) in an ammonia-free system can yield dihydrofuran derivatives. organic-chemistry.org The Heck reaction, while not a reduction, is a key method for synthesizing substituted 2,5-dihydrofurans from 2,3-dihydrofuran (B140613) and aryl halides. organic-chemistry.org

| Reducing Agent/Method | Conditions | Potential Product |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd, Ni) | Varying pressure and temperature | Dihydrofuran or Tetrahydrofuran derivatives |

| Dissolving Metal Reduction (e.g., Li/BMEA) | Ammonia-free solvent (THF) | Dihydrofuran derivatives. organic-chemistry.org |

Reactions Involving the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group characterized by an electrophilic carbon atom. openstax.org It readily undergoes nucleophilic addition and can be transformed into amines, carboxylic acids, amides, and ketones, making it a valuable synthetic handle.

The polarized triple bond of the nitrile group is susceptible to attack by nucleophiles. libretexts.org A prominent example is the reaction with organometallic reagents, such as Grignard or organolithium reagents. chemistrysteps.com This addition forms an intermediate imine anion, which upon aqueous workup (hydrolysis) yields a ketone. openstax.orglibretexts.org

The nitrile group can also participate in cycloaddition reactions to form heterocyclic systems. For instance, [3+2] cycloadditions with azide (B81097) ions can yield tetrazoles, which are important scaffolds in medicinal chemistry. The reaction of dianions of carboxylic acids with nitriles can also be used to construct fused pyridin-2-one systems. researchgate.net

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids. ebsco.comlibretexts.org This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate. openstax.orglumenlearning.comchemistrysteps.com Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water. libretexts.orglumenlearning.com In basic hydrolysis, the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.orgchemistrysteps.com

Another key transformation is the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose. chemistrysteps.comlibretexts.org The reaction involves the sequential nucleophilic addition of two hydride ions. openstax.orglibretexts.org

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis (Acidic) | Aqueous acid (e.g., H₂SO₄, HCl), heat. libretexts.org | Carboxylic Acid |

| Hydrolysis (Basic) | Aqueous base (e.g., NaOH), heat, followed by acid workup. libretexts.org | Carboxylic Acid |

| Reduction | 1. LiAlH₄ in ether/THF; 2. H₂O. chemistrysteps.com | Primary Amine |

| Addition of Grignard Reagent | 1. R-MgBr in ether; 2. H₃O⁺. openstax.orglibretexts.org | Ketone |

Reactivity of the Dichlorophenyl Substituent in Multi-step Synthesis

The 2,5-dichlorophenyl moiety is the primary site for diversification through modern cross-coupling reactions. The two chlorine atoms, positioned ortho and meta to the furan ring, exhibit differential reactivity, which can be exploited for selective, stepwise functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at these positions.

Regioselectivity in Mono-functionalization

In systems like 2,5-dichloropyridine, selective cross-coupling at the C5 position (equivalent to the C5 position on the phenyl ring of the target scaffold) has been achieved. This selectivity is often influenced by steric hindrance and electronic effects. The chlorine atom at the C2 position is sterically hindered by the adjacent furan ring, making the C5 position more accessible to the bulky catalytic complexes used in cross-coupling reactions. By carefully selecting ligands, catalysts, and reaction conditions, it is possible to favor the substitution of one chlorine atom over the other, enabling a mono-functionalized intermediate that retains a reactive handle for subsequent transformations.

Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the aryl chloride with an organoboron compound (e.g., a boronic acid or ester). This is a highly versatile method for introducing new aryl, heteroaryl, or alkyl groups. For the this compound scaffold, a selective mono-Suzuki coupling, preferentially at the less hindered C5 position, would yield a 5-(2-chloro-5-substituted-phenyl)furan-2-carbonitrile derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. It is a cornerstone of medicinal chemistry for installing a wide array of amine functionalities, which can modulate the pharmacological properties of a molecule. A regioselective mono-amination would provide access to a diverse set of aniline (B41778) derivatives.

The table below summarizes plausible mono-functionalization reactions on the dichlorophenyl ring, with conditions extrapolated from analogous systems.

| Reaction Type | Reagents & Conditions (Hypothetical) | Expected Product (Major Regioisomer) |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 90 °C | 5-(2-Chloro-5-aryl-phenyl)furan-2-carbonitrile |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd₂(dba)₃, X-Phos, KOt-Bu, Toluene, 100 °C | 5-(2-Chloro-5-amino-phenyl)furan-2-carbonitrile |

| Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C | 5-(2-Chloro-5-alkynyl-phenyl)furan-2-carbonitrile |

| Stille Coupling | Organostannane, Pd(PPh₃)₄, LiCl, Toluene, 110 °C | 5-(2-Chloro-5-substituted-phenyl)furan-2-carbonitrile |

Advanced Derivatization Strategies for Structural Diversification and Library Synthesis

The presence of two distinct reactive chlorine atoms on the phenyl ring makes this compound an excellent starting point for the construction of chemical libraries through sequential or iterative cross-coupling. This strategy allows for the systematic introduction of two different points of diversity, leading to a large number of unique analogues from a single core structure.

A typical library synthesis would involve a two-step sequence:

First Coupling Reaction: A regioselective mono-functionalization is performed under conditions optimized to react preferentially at one of the chlorine atoms (e.g., the C5 position). A diverse set of building blocks (e.g., a library of boronic acids) is used in this step to generate a collection of mono-substituted intermediates.

Second Coupling Reaction: The reaction conditions are then modified to enable the coupling at the remaining, less reactive chlorine atom (C2 position). A second library of building blocks (e.g., a diverse set of amines for a Buchwald-Hartwig reaction) is then introduced.

This orthogonal, sequential approach maximizes structural diversity. For example, reacting the parent scaffold with 10 different boronic acids in the first step, followed by reacting each of the 10 intermediates with 10 different amines in the second step, would rapidly generate a library of 100 distinct final products. This method is highly amenable to automated parallel synthesis platforms, which are crucial in modern drug discovery for exploring a vast chemical space efficiently.

The table below illustrates a hypothetical two-step diversification strategy for library synthesis.

| Step | Reaction | Building Block Library (Examples) | Intermediate/Product Structure |

| 1 | Regioselective Suzuki Coupling at C5 | Library A (Arylboronic Acids): - Phenylboronic acid- 4-Methoxyphenylboronic acid- 3-Pyridylboronic acid | Intermediate Library: 5-(2-Chloro-5-Aryl -phenyl)furan-2-carbonitrile |

| 2 | Buchwald-Hartwig Amination at C2 | Library B (Amines): - Morpholine- Piperidine- Benzylamine | Final Product Library: 5-(2-Amino -5-Aryl -phenyl)furan-2-carbonitrile |

This strategic derivatization transforms the simple this compound scaffold into a powerful tool for generating complex and diverse molecular architectures suitable for screening in various biological and materials science applications.

Mechanistic Investigations into the Biological Activities of 5 2,5 Dichlorophenyl Furan 2 Carbonitrile Analogs

Exploration of Molecular Targets and Binding Mechanisms

Research into 5-aryl furan (B31954) derivatives has identified several key molecular targets, including G protein-coupled receptors and various enzymes critical to cellular and pathological processes. The specific nature of the substitution on the furan and phenyl rings dictates the affinity and selectivity of these compounds for their respective targets.

Analogs of 5-(2,5-Dichlorophenyl)furan-2-carbonitrile, specifically those with a carboxamide group in place of the carbonitrile, have been identified as potent and selective antagonists of the Sphingosine-1-Phosphate 4 (S1P4) receptor. A high-throughput screening campaign identified 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide as a lead compound. nih.gov Structure-activity relationship (SAR) studies revealed that the amide function is an essential molecular feature for the binding mechanism; its replacement renders the compound inactive in S1P4 antagonist assays. nih.gov This suggests that the this compound compound itself may not share this specific activity.

Systematic modifications of the parent carboxamide compound showed that replacing the furan moiety with a thiophene (B33073) or phenyl ring could maintain potency in the low nanomolar range and high selectivity against other S1P receptor subtypes. nih.gov The modulation of the S1P4 receptor is being explored as a potential therapeutic approach for conditions involving reactive thrombocytosis and for controlling immunopathological responses to viral infections. nih.gov

While the nitrile group of this compound suggests potential activity against cysteine proteases like SARS-CoV-2 Mpro, and the broader class of heterocyclic compounds has been investigated for various enzymatic inhibitions, specific literature supporting the direct inhibition of SARS-CoV-2 Mpro or Dihydroorotate Dehydrogenase (DHODH) by this particular scaffold is limited. However, analogs have shown significant activity against other important enzymes.

Furin Inhibition: Structurally related compounds containing a dichlorophenyl moiety have been identified as potent inhibitors of furin, a proprotein convertase. nih.govnih.govacs.org Furin is a critical enzyme for the maturation of many secreted proteins and is implicated in the pathogenicity of various viruses, including SARS-CoV-2, as it processes viral glycoproteins. nih.govacs.org Inhibitors containing a (3,5-dichlorophenyl)pyridine core motif have demonstrated high cellular potency and antiviral activity. nih.govfigshare.com The binding mechanism involves a unique induced-fit model where the inhibitor causes a significant conformational change in the enzyme's active site. nih.govnih.govacs.org

Tubulin Polymerization Inhibition: Analogs such as 5-(4-chlorophenyl)furan derivatives have been developed as potent inhibitors of tubulin polymerization, acting as colchicine (B1669291) binding site inhibitors (CBSIs). tandfonline.comnih.govtandfonline.com Microtubules are essential for numerous cellular functions, including mitosis, making them a key target for anticancer drug development. nih.gov Certain novel pyridine (B92270) and pyrazoline derivatives of the 5-(4-chlorophenyl)furan scaffold have shown greater potency than colchicine, with IC50 values in the low nanomolar range. tandfonline.comnih.gov

Table 1: Inhibitory Activity of 5-(4-chlorophenyl)furan Analogs against Tubulin Polymerization

| Compound | Description | IC50 (µM) | Tubulin Polymerization Inhibition (%) |

|---|---|---|---|

| 7c | Pyrazoline derivative | 0.09 | 95.2 |

| 7e | Pyrazoline derivative | 0.05 | 96.0 |

| 11a | Pyridine derivative | 0.06 | 96.3 |

| Colchicine | Reference Compound | >0.1 | 89.0 |

Data sourced from literature. nih.gov

The interaction of these furan derivatives with their molecular targets leads to the modulation of critical cellular signaling pathways.

S1P4 Receptor Signaling: Antagonism of the S1P4 receptor by carboxamide analogs can interfere with sphingosine-1-phosphate mediated signaling. nih.gov This pathway is involved in a wide range of cellular functions, including lymphocyte trafficking, differentiation, and proliferation. nih.gov Given the high expression of S1P4 in dendritic cells, its modulation may control immunopathological responses to viral infections. nih.gov

Apoptosis Pathways: Furan-based tubulin polymerization inhibitors have been shown to induce apoptosis. nih.govnih.gov By disrupting the cell cycle, these compounds can trigger the intrinsic mitochondrial mechanism of apoptosis. This is evidenced by an increase in the levels of p53 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Cellular and Biochemical Pathways Influenced by the Compound

The engagement of molecular targets by this compound analogs initiates a cascade of downstream cellular and biochemical events.

The most well-documented effect stems from the inhibition of tubulin polymerization by chlorophenyl-furan analogs. This disruption of microtubule dynamics directly interferes with the formation of the mitotic spindle, a critical process for cell division. nih.govnih.gov Consequently, cells are unable to progress through mitosis, leading to cell cycle arrest, specifically in the G2/M phase. nih.govnih.gov Prolonged arrest at this checkpoint typically activates apoptotic pathways, leading to programmed cell death, which is a key mechanism for the observed anti-tumor activity of these compounds. nih.govnih.gov Studies on specific furan derivatives demonstrated that this process involves the accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov

Furthermore, furin inhibition by related dichlorophenyl compounds has significant implications for viral pathogenesis. nih.govacs.org By preventing the cleavage and activation of viral surface proteins, these inhibitors can effectively suppress viral replication and entry into host cells. nih.govacs.org

Elucidation of Structure-Mechanism Relationships through Experimental and Computational Approaches

The development and understanding of 5-aryl furan derivatives have been significantly advanced by combining experimental assays with computational modeling to elucidate structure-mechanism and structure-activity relationships (SAR).

For the S1P4 receptor antagonist 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide, SAR studies have been crucial. It was determined that disubstitution on the phenyl ring C with small alkyl groups was essential to increase potency. nih.gov Furthermore, the amide linkage was found to be a critical feature for binding, and the furan ring could be successfully replaced by other aromatic systems like thiophene or phenyl while maintaining low nanomolar potency. nih.gov

In the case of furin inhibitors with a (3,5-dichlorophenyl)pyridine core, a combination of X-ray crystallography, surface plasmon resonance (SPR), and differential scanning fluorimetry has been employed. nih.govnih.gov These studies revealed a unique induced-fit binding mechanism. nih.govnih.govacs.org The binding of the inhibitor induces a major conformational rearrangement of furin's active-site cleft, exposing a previously buried tryptophan residue. nih.gov This creates a new hydrophobic pocket where the 3,5-dichlorophenyl moiety of the inhibitor is inserted, leading to slow off-rate binding kinetics and strong structural stabilization of the enzyme-inhibitor complex. nih.govnih.gov

Table 2: Biophysical Characterization of Dichlorophenyl-Pyridine Inhibitor Binding to Furin

| Compound | IC50 (nM) | Change in Melting Temp (ΔTm) (°C) |

|---|---|---|

| 1 | 3.5 | +10.6 |

| 2 | 1.1 | +11.6 |

| 3 | 2.5 | +10.1 |

| 4 | 2.7 | +10.1 |

Data reflects the strong stabilization of furin upon inhibitor binding. Sourced from literature. nih.gov

For tubulin inhibitors based on the 5-(4-chlorophenyl)furan scaffold, molecular docking studies have been used to understand their interaction with the colchicine binding site of tubulin. nih.gov These computational models suggest that the compounds can bind with an affinity comparable to colchicine, potentially by interacting with a binding cavity not commonly reported for other colchicine site inhibitors. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on 5 2,5 Dichlorophenyl Furan 2 Carbonitrile Derivatives

Impact of Dichlorophenyl Substitution Pattern and Stereochemistry on Biological Activity and Binding Affinity

The substitution pattern of the dichlorophenyl ring is a critical determinant of biological activity and binding affinity. The placement of chlorine atoms at the 2 and 5 positions on the phenyl ring dictates the molecule's electronic distribution and steric profile, which in turn affects its interaction with biological targets.

Key Research Findings:

Electronic Effects : Chlorine atoms are electron-withdrawing groups. Their position influences the electron density of the phenyl ring, which can be crucial for interactions such as π-π stacking with aromatic residues in a protein's binding pocket.

Steric Hindrance : The ortho-substituent (at position 2) can induce a twist in the molecule's conformation, affecting the planarity between the phenyl and furan (B31954) rings. This dihedral angle is often a crucial factor for fitting into a specific binding site. Changing the substitution to a less hindered pattern, such as 3,4-dichloro, could alter this conformation and significantly impact activity. researchgate.net

Positional Isomers : The biological activity of halogenated phenyl derivatives can vary significantly with the position of the halogens. For instance, studies on related 5-(4-chlorophenyl)furan derivatives have shown potent activity, highlighting the importance of the chlorine's position for target engagement. nih.gov Shifting from a 2,5-dichloro pattern to a 3,4- or 2,4-dichloro pattern would likely result in different binding affinities due to altered hydrogen bonding and hydrophobic interaction opportunities.

Since the core structure of 5-(2,5-Dichlorophenyl)furan-2-carbonitrile does not possess a chiral center, stereochemistry is not a factor unless substitutions are introduced that create one. However, in derivatives where a chiral center is present, the stereochemistry would be expected to play a pivotal role, with one enantiomer often exhibiting significantly higher activity than the other.

Influence of Furan Ring Substituents on Pharmacological Profiles and Selectivity

The furan ring serves as a central scaffold connecting the dichlorophenyl group and the nitrile moiety. It is more than a simple linker; its electronic properties and susceptibility to substitution allow for the fine-tuning of a compound's pharmacological profile. utripoli.edu.lyresearchgate.net Even minor changes to the substituents on the furan ring can lead to significant differences in biological effects. utripoli.edu.lyresearchgate.net

Key Research Findings:

Introduction of Additional Groups : Adding small alkyl or alkoxy groups to the available positions on the furan ring can modulate lipophilicity, solubility, and metabolic stability. These modifications can also introduce new points of interaction with a biological target, potentially increasing potency or altering selectivity.

Diverse Biological Activities : Furan derivatives are known to possess a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties, depending on their substitution patterns. utripoli.edu.lyresearchgate.netwisdomlib.org For example, the synthesis of various derivatives from a similar core, 5-(4-chlorophenyl)furan-2-carbaldehyde, has led to compounds with potent antitumor activity by targeting tubulin polymerization. nih.gov

Metabolic Stability : The furan ring can be susceptible to oxidation by cytochrome P450 enzymes, potentially leading to reactive metabolites. nih.gov Strategic placement of substituents, such as fluorine atoms, can block these metabolic hotspots and improve the compound's pharmacokinetic profile.

Role of the Nitrile Group in Molecular Recognition and Biological Potency

The nitrile (-C≡N) group is a small, polar functional group that can play a surprisingly versatile and powerful role in molecular recognition and biological potency. researchgate.netsioc-journal.cn Its linear geometry, strong dipole moment, and ability to act as a hydrogen bond acceptor make it a valuable feature in drug design. nih.govwikipedia.org

Key Research Findings:

Hydrogen Bond Acceptor : The nitrogen atom of the nitrile group is an effective hydrogen bond acceptor, allowing it to form key interactions with hydrogen bond donors like the backbone N-H of amino acids (e.g., serine or arginine) in a protein's active site. nih.govresearchgate.net This can anchor the ligand in the binding pocket and significantly contribute to its binding affinity.

Polar and Dipole Interactions : The strong dipole of the nitrile group facilitates polar interactions with the target protein, which can be critical for potency. researchgate.netsioc-journal.cn It can also polarize an adjacent aromatic system to optimize π-π interactions. nih.gov

Metabolic Stability : The nitrile group is generally robust and resistant to metabolic degradation, meaning it often passes through the body unchanged. nih.gov Introducing a nitrile can block metabolically weak spots in a molecule, thereby increasing its stability and bioavailability. researchgate.netsioc-journal.cn

Bioisosteric Replacement : In medicinal chemistry, the nitrile group is often considered a bioisostere of other functional groups like carbonyls, hydroxyls, and even halogen atoms, allowing for the optimization of a compound's properties while retaining its mode of action. researchgate.netnih.govnih.gov

Conformational Analysis and its Correlation with Observed Biological Activities

The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to interact with a specific biological target. For derivatives of this compound, the relative orientation of the phenyl and furan rings is a key conformational feature.

Key Research Findings:

Rotational Barriers : There is a degree of rotational freedom around the single bond connecting the furan and phenyl rings. However, this rotation is influenced by steric hindrance from substituents, particularly the ortho-chloro group. researchgate.net Computational studies using Density Functional Theory (DFT) on similar furan-aryl systems can calculate the equilibrium geometry and the energy barrier for this rotation. researchgate.net

Active Conformation : A molecule's biological activity is dependent on its ability to adopt a specific low-energy conformation that is complementary to the shape of the target's binding site. A high rotational energy barrier may lock the molecule in an unfavorable conformation, leading to poor activity. Conversely, a flexible molecule might pay an energetic penalty to adopt the correct binding pose.

Correlation with Activity : By comparing the preferred conformations of a series of active and inactive derivatives, researchers can build a pharmacophore model. This model defines the crucial spatial arrangement of chemical features required for biological activity, guiding the design of more potent compounds.

Bioisosteric Replacements of the Furan Ring and Nitrile Group, and their Effects on Activity and Selectivity

Bioisosteric replacement is a powerful strategy in drug design where one atom or functional group is replaced with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. nih.gov

Key Research Findings:

Furan Ring Replacements : The furan ring can be replaced with other 5- or 6-membered aromatic heterocycles to modulate activity and properties. Common bioisosteres for furan include thiophene (B33073), pyridine (B92270), thiazole, and pyrazole. researchgate.netcambridgemedchemconsulting.com

Thiophene : Replacing the furan oxygen with a sulfur atom to give a thiophene ring can alter the electronic properties and metabolic stability. A direct comparison of a 5-(5-(4-chlorophenyl)furan-2-yl) derivative with its thiophene analog showed that both retained biological activity, demonstrating the viability of this replacement. nih.gov

Pyridine/Pyrimidines : Introducing nitrogen atoms into the ring (e.g., replacing the furan with pyridine or pyrimidine) increases polarity, which can improve water solubility and reduce metabolic oxidation. cambridgemedchemconsulting.com

Nitrile Group Replacements : The nitrile group's role as a versatile pharmacophore means it can also be considered a bioisostere for other functionalities. researchgate.net

Carbonyl/Hydroxyl Groups : The nitrile's ability to act as a hydrogen bond acceptor makes it a classic bioisostere for carbonyl and hydroxyl groups. nih.govnih.gov

Halogens : In some contexts, the nitrile group can function as a bioisostere for halogens like fluorine or iodine, likely due to similar electrostatic potential and ability to engage in specific polar interactions. nih.gov

The following table summarizes potential bioisosteric replacements and their likely effects.

| Original Group | Bioisosteric Replacement | Potential Effects on Properties |

|---|---|---|

| Furan Ring | Thiophene Ring | Alters electronics, may improve metabolic stability while retaining activity. |

| Furan Ring | Pyridine Ring | Increases polarity and water solubility, reduces CYP metabolism, may introduce new H-bonding capability. cambridgemedchemconsulting.com |

| Furan Ring | Pyrazole/Thiazole Rings | Can reduce lipophilicity and modulate hERG inhibition. cambridgemedchemconsulting.com |

| Nitrile Group | Carbonyl Group | Maintains hydrogen bond accepting capability, but alters geometry and electronics. nih.govnih.gov |

| Nitrile Group | Halogen (e.g., F, Cl) | Can mimic polar interactions and electrostatic potential. researchgate.netnih.gov |

Modulation of Physicochemical Properties (e.g., Lipophilicity) for Biological Optimization

Optimizing a drug candidate involves more than just maximizing its binding affinity; its physicochemical properties must be carefully tuned to ensure it can reach its target in the body. Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME).

Key Research Findings:

Impact of Heteroatoms : Replacing a phenyl ring with a heteroaromatic ring like furan or, even more so, pyridine, generally reduces lipophilicity. cambridgemedchemconsulting.com This can lead to improved aqueous solubility and reduced binding to plasma proteins.

Role of the Nitrile Group : The introduction of a nitrile group can modulate a molecule's physicochemical and pharmacokinetic properties to improve bioavailability. researchgate.netsioc-journal.cn

Strategic Modifications : Medicinal chemists can systematically modify the core structure to achieve an optimal balance of properties. For instance, if a derivative is too lipophilic (high logP), leading to poor solubility or rapid metabolism, introducing more polar groups or replacing the furan with a more polar heterocycle like pyridine can be an effective strategy. cambridgemedchemconsulting.com Conversely, if a compound has poor membrane permeability, its lipophilicity might need to be increased.

The table below illustrates how specific structural modifications can modulate lipophilicity.

| Structural Modification | Example | Effect on Lipophilicity (logP) | Biological Consequence |

|---|---|---|---|

| Increase Aromaticity | Cyclohexyl → Phenyl | Increase | May increase membrane permeability but also metabolic susceptibility. |

| Introduce Heteroatoms | Phenyl → Pyridine | Decrease | Improves aqueous solubility, can reduce CYP metabolism. cambridgemedchemconsulting.com |

| Introduce Polar Group | Add -OH or -NH2 group | Decrease | Increases solubility, provides new H-bonding sites. |

| Introduce Halogen | Add -F or -Cl group | Increase | Can increase binding affinity and block metabolic sites. |

Computational and Theoretical Chemistry Studies Applied to 5 2,5 Dichlorophenyl Furan 2 Carbonitrile

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as 5-(2,5-Dichlorophenyl)furan-2-carbonitrile, to the active site of a target protein. This modeling provides insights into the specific interactions—like hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex.

In a typical molecular docking study involving a compound like this compound, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The compound's structure is then computationally placed into the protein's binding site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For instance, studies on structurally related furan (B31954) derivatives have utilized molecular docking to explore their potential as inhibitors of enzymes like tubulin. nih.gov A hypothetical docking study of this compound against a target like topoisomerase II would involve preparing the protein structure (e.g., PDB ID: 3QX3) and docking the ligand to identify key binding interactions. mdpi.com The results would likely highlight interactions between the dichlorophenyl ring, the furan core, or the carbonitrile group with specific amino acid residues in the binding pocket, helping to elucidate its mechanism of action. mdpi.comnih.govresearchgate.netjapsonline.com

Table 1: Example of Predicted Ligand-Receptor Interactions from a Hypothetical Docking Study

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction | Estimated Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| 2,5-Dichlorophenyl Ring | Leucine, Valine | Hydrophobic Interaction | -2.5 |

| Furan Oxygen | Serine | Hydrogen Bond (Acceptor) | -1.8 |

| Carbonitrile Nitrogen | Lysine | Hydrogen Bond (Acceptor) | -2.1 |

| Aromatic System (Furan/Phenyl) | Phenylalanine | Pi-Pi Stacking | -1.5 |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational methods used in drug design to identify the key molecular features responsible for a compound's biological activity. nih.gov

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. analis.com.myresearchgate.net By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be built. For a series of furan-2-carbonitrile derivatives, a QSAR model could predict their cytotoxicity against a cancer cell line based on descriptors like molecular weight, logP (lipophilicity), and specific electronic properties of substituents on the phenyl ring. nih.gov This approach helps in designing new, more potent analogs by suggesting modifications that enhance the desired properties. nih.gov

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. nih.govnih.govresearchgate.net These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov A pharmacophore model for a target inhibited by this compound could be generated based on its structure and the structures of other known active compounds. researchgate.net This model can then be used as a 3D query to screen large compound databases to find new, structurally diverse molecules with the potential for similar biological activity. nih.govresearchgate.net

A hypothetical pharmacophore model derived from this compound might include:

Two hydrophobic features corresponding to the dichlorophenyl group.

An aromatic ring feature for the furan or phenyl ring.

A hydrogen bond acceptor feature for the nitrile nitrogen.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its molecular properties. researchgate.netmdpi.com

These calculations can determine the optimized molecular geometry, bond lengths, and bond angles in the ground state. researchgate.net A key output of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, chemical stability, and electronic transitions. researchgate.netmdpi.com A smaller gap generally implies higher reactivity. mdpi.com

Furthermore, DFT can be used to calculate global reactivity descriptors, which provide quantitative measures of a molecule's stability and reactivity. mdpi.commdpi.com Theoretical vibrational frequencies (FT-IR and Raman spectra) can also be calculated and compared with experimental data to confirm the molecular structure. researchgate.netnih.gov

Table 2: Hypothetical Global Reactivity Parameters for this compound Calculated via DFT

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.4 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 2.1 |

| Global Hardness (η) | (I-A)/2 | 2.2 |

| Electronegativity (χ) | (I+A)/2 | 4.3 |

| Electrophilicity Index (ω) | χ²/2η | 4.2 |

Note: These values are illustrative and based on similar compounds studied with DFT methods. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the dynamics of its interaction with a biological target.

Conformational Analysis: While furan rings are relatively rigid, the bond connecting the furan and dichlorophenyl rings allows for rotational freedom. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water, or within a protein binding site). Understanding the preferred conformations is crucial as it dictates how the molecule presents itself to its receptor. nih.gov

Binding Dynamics: When applied to a ligand-receptor complex, MD simulations can reveal the stability of the binding pose predicted by molecular docking. By simulating the complex over nanoseconds or longer, researchers can observe how the ligand and protein adjust to each other, whether key interactions are maintained, and the role of solvent molecules in the binding process. This provides a more dynamic and realistic picture of the binding event than the static view offered by docking alone.

Prediction of Key Molecular Properties Relevant to Biological Activity and Chemical Behavior

Key properties that can be predicted include:

Physicochemical Properties: These include molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and solubility. These properties are fundamental to a molecule's absorption and distribution in the body.

ADMET Properties: This acronym stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Computational models can predict properties like human intestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity risks like mutagenicity or carcinogenicity. nih.gov

Biological Activity: The furan scaffold is present in numerous biologically active molecules with a wide range of effects, including antibacterial, anti-inflammatory, and anticancer activities. nih.govijabbr.comresearchgate.netmdpi.com Computational models, including QSAR and machine learning algorithms, can predict the probability of this compound being active against various biological targets based on its structural features. nih.gov

Table 3: Predicted Molecular and ADMET Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C11H5Cl2NO | Basic chemical identity |

| Molecular Weight | 238.07 g/mol | Influences absorption and diffusion |

| logP (Lipophilicity) | ~3.8 | Affects solubility and membrane permeability |

| Topological Polar Surface Area (TPSA) | 40.9 Ų | Correlates with drug transport properties |

| Hydrogen Bond Donors | 0 | Influences binding and solubility |

| Hydrogen Bond Acceptors | 2 (O, N) | Influences binding and solubility |

| Human Intestinal Absorption | High | Prediction of oral bioavailability |

| Blood-Brain Barrier Permeant | Yes | Likelihood of CNS activity |

Note: Values are calculated using standard computational algorithms and are for estimation purposes.

Advanced Academic Research Applications and Future Directions for the 5 2,5 Dichlorophenyl Furan 2 Carbonitrile Scaffold

Development of Novel Antimicrobial Agents (Antibacterial and Antifungal Research)

The furan (B31954) scaffold is a core component of many compounds investigated for their antimicrobial properties. ijabbr.comamazonaws.com Research has shown that various substituted furan derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. ijabbr.comnih.gov The introduction of halogen atoms, such as chlorine, on a phenyl ring attached to a heterocyclic core is a common strategy to enhance antimicrobial efficacy. mdpi.com

While direct studies on 5-(2,5-dichlorophenyl)furan-2-carbonitrile are not extensively documented in publicly available research, the activity of structurally related compounds provides a strong rationale for its investigation as an antimicrobial agent. For instance, novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines have demonstrated significant antibacterial activities against strains like Neisseria gonorrhoeae and Staphylococcus aureus. Some furan derivatives have shown broad antibacterial activity against multiple bacterial strains, in some cases outperforming established antibiotics like streptomycin. ijabbr.com Similarly, 2(5H)-furanone derivatives have been noted for their specific and potent activity against Gram-positive bacteria, including S. aureus and Bacillus subtilis. nih.gov The nitrile group in the target scaffold can also be a key contributor to antimicrobial effects, as seen in various cyanopyridine-based antimicrobial agents. researchgate.net

| Compound Class | Target Organism(s) | Observed Activity |

| Furan Derivatives | Escherichia coli, Proteus vulgaris | Superior antibacterial activity. ijabbr.com |

| Aryl Furan Derivatives | Escherichia coli, Staphylococcus aureus | Significant action, indicating a broad spectrum. ijabbr.com |

| 2(5H)-Furanone Derivatives | S. aureus, S. epidermidis, B. cereus | Highly specific antibacterial activity against Gram-positive bacteria. nih.gov |

| 5-Nitrofuran-isatin Hybrids | Methicillin-resistant S. aureus (MRSA) | High potency with low MIC values. amazonaws.com |

The combined features of the this compound molecule—the established furan core, the bioactivity-enhancing dichlorophenyl group, and the versatile nitrile moiety—make it a compelling candidate for synthesis and evaluation in antibacterial and antifungal research programs.

Contributions to Anticancer Lead Identification and Optimization Programs

The furan nucleus is a prominent scaffold in the design of novel anticancer agents. utripoli.edu.lynih.gov Numerous furan-containing compounds have shown potent cytotoxic activities against a range of human cancer cell lines. nih.govresearchgate.net The substitution pattern on the furan ring and its appended aryl groups plays a critical role in determining the potency and mechanism of action.

Specifically, derivatives containing a 5-chlorophenylfuran moiety have been synthesized and identified as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. nih.govnih.gov These compounds induce cell-cycle arrest at the G2/M phase and trigger apoptosis in cancer cells. nih.govnih.govnih.gov For example, certain pyrazoline derivatives of 5-(4-chlorophenyl)furan were found to be more potent than the well-known tubulin inhibitor colchicine (B1669291). nih.gov The presence of two chlorine atoms on the phenyl ring, as in the this compound scaffold, could further enhance this activity. Halogenated derivatives of other heterocyclic scaffolds have consistently shown significant increases in anticancer activities, likely due to the formation of halogen bonds that improve binding affinity to target proteins. mdpi.com

| Compound Class | Cancer Cell Line(s) | Mechanism of Action / Potency |

| 5-(4-chlorophenyl)furan derivatives | Leukemia SR | Inhibition of tubulin polymerization; IC50 values as low as 0.05 µM. nih.govnih.gov |

| Furan-based pyridine (B92270) carbohydrazide | Breast Cancer (MCF-7) | Induces G2/M cell cycle arrest and apoptosis; IC50 of 4.06 µM. nih.gov |

| Furan-based N-phenyl triazinone | Breast Cancer (MCF-7) | Induces G2/M cell cycle arrest and apoptosis; IC50 of 2.96 µM. nih.gov |

| Thiazole-5-carboxamide derivatives with dichlorophenyl group | Lung Cancer (A-549) | Moderate anticancer activity. mdpi.com |

The structural elements of this compound align well with features known to impart significant anticancer activity, marking it as a valuable scaffold for lead identification and optimization in oncology research.

Exploration as Modulators of Immunological and Inflammatory Responses

Furan derivatives have been investigated for their ability to modulate inflammatory pathways. nih.govnih.gov Natural and synthetic furans can exert anti-inflammatory effects through various mechanisms, including the suppression of pro-inflammatory mediators and the regulation of key signaling pathways. nih.govnih.gov

Research on furan natural derivatives has shown they possess antioxidant activities and can regulate cellular processes by modifying signaling pathways such as mitogen-activated protein kinase (MAPK) and NF-κB. nih.govnih.gov The NF-κB pathway is a critical regulator of inflammatory gene expression. The furan ring's chemical properties contribute to these effects, which are enhanced by lipophilicity and specific substitution patterns. nih.gov For example, hydrazide-hydrazone derivatives incorporating a furan moiety have demonstrated noteworthy anti-inflammatory properties in animal models. ijabbr.comutripoli.edu.ly The dichlorophenyl group within the this compound structure could enhance these properties, suggesting its potential as a scaffold for developing new anti-inflammatory agents.

Potential in Antiviral Compound Development

The furan ring is a structural component in various molecules screened for antiviral activity. ijabbr.comnih.gov The development of broad-spectrum antiviral agents is a critical area of research, and heterocyclic compounds are a major focus. mdpi.com Although direct antiviral testing of this compound is not widely reported, related structures have shown promise.

For instance, furan-substituted spirothiazolidinones have been identified as potent inhibitors of the influenza A/H3N2 virus. nih.govresearchgate.net In a separate line of research, (3,5-dichlorophenyl)pyridine-derived molecules were found to be potent inhibitors of furin, a host cell protease that is exploited by numerous viruses, including SARS-CoV-2, for activation. researchgate.net This indicates that the dichlorophenyl motif can be crucial for potent antiviral activity. Furthermore, sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been synthesized and shown to possess activity against the tobacco mosaic virus. nih.gov These findings collectively suggest that the unique combination of a furan ring and a dichlorophenyl group in the target scaffold could be advantageous for the development of novel antiviral compounds.

Role as a Precursor for Novel Heterocyclic Systems with Enhanced Bioactivity

The this compound scaffold is not only a potential therapeutic agent in its own right but also a valuable synthetic intermediate. The nitrile group is a highly versatile functional group in organic synthesis, capable of being converted into a wide array of other functionalities such as amines, amides, carboxylic acids, and tetrazoles. ontosight.ai This chemical versatility allows the scaffold to serve as a precursor for more complex heterocyclic systems.

For example, 5-arylfuran-2-carboxylic acids, which can be derived from the corresponding nitrile, have been used to synthesize novel 1,3,4-oxadiazole (B1194373) and 1,2,4-thiadiazole (B1232254) derivatives. researchgate.net These resulting heterocyclic systems often possess their own unique and potentially enhanced biological activities. The synthesis of five-membered heterocycles is a cornerstone of medicinal chemistry, and starting materials like furan derivatives are frequently employed. youtube.comorganic-chemistry.org The presence of the dichlorophenyl group provides a stable, lipophilic anchor that can be carried through subsequent synthetic steps to influence the bioactivity of the final, more complex molecules. openmedicinalchemistryjournal.com

Strategic Design and Optimization of the Furan-Dichlorophenyl-Nitrile Motif for Targeted Therapeutic Approaches

The strategic design of new therapeutic agents often relies on combining known pharmacophores and bio-active motifs to create novel structures with improved potency, selectivity, and pharmacokinetic properties. The this compound scaffold is a prime example of this design strategy.

The Furan Ring: Acts as a proven heterocyclic scaffold with a wide range of biological activities and favorable physicochemical properties. ijabbr.comutripoli.edu.ly

The Nitrile Group: Serves a dual purpose. It can act as a key interacting group with a biological target, for example, through hydrogen bonding or dipole interactions. Concurrently, it provides a reactive site for synthetic elaboration, allowing for the creation of a library of derivatives to probe SAR and optimize activity. ontosight.ai

By systematically modifying each component of this motif—for example, by altering the substitution pattern on the phenyl ring, replacing the furan with another heterocycle, or converting the nitrile to other functional groups—researchers can fine-tune the molecule's properties for a specific therapeutic target. This makes the furan-dichlorophenyl-nitrile motif a highly valuable and strategically designed scaffold for future drug discovery programs across antimicrobial, anticancer, and anti-inflammatory fields.

Q & A

Q. Case Study :

- Antimicrobial activity : 5-(2,5-Dichlorophenyl)furan-2-carboxylic acid (EC₅₀ = 12 µM) vs. carbonitrile derivatives (lower activity due to reduced solubility).

- Resolution : Compare logD values and membrane permeability using PAMPA assays. Adjust substituents (e.g., introduce hydroxyl groups) to balance lipophilicity and solubility .

Safety and Handling: What precautions are critical during experimental work?

Q. Methodological Guidelines :

- PPE : Nitrile gloves, goggles, and fume hood use due to potential irritancy (refer to SDS for 5-(3,5-dichlorophenoxy) analogs ).

- Waste disposal : Halogenated waste segregated per EPA guidelines to avoid environmental release .

Data Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.